molecular formula C18H19ClN2O3 B2957430 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea CAS No. 1396794-12-9

1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea

Cat. No.: B2957430
CAS No.: 1396794-12-9
M. Wt: 346.81
InChI Key: MVDUCEWNRSPXIZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea is a synthetic urea derivative featuring a 4-chlorobenzyl group and a 4-hydroxychroman moiety. The 4-hydroxychroman group in this compound introduces a fused bicyclic structure with a hydroxyl group, which may enhance solubility and influence metabolic stability compared to simpler aromatic substituents .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-14-7-5-13(6-8-14)11-20-17(22)21-12-18(23)9-10-24-16-4-2-1-3-15(16)18/h1-8,23H,9-12H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDUCEWNRSPXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

    Preparation of 4-Chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of 4-Hydroxychroman-4-ylmethylamine: This intermediate can be synthesized by the reduction of 4-hydroxychroman-4-ylmethyl ketone using sodium borohydride.

    Formation of the Urea Linkage: The final step involves the reaction of 4-chlorobenzylamine with 4-hydroxychroman-4-ylmethylamine in the presence of phosgene or a similar reagent to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for each step.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxychroman moiety can be oxidized to form corresponding quinones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.

    Modulate Pathways: Influence cellular pathways by interacting with receptors or signaling molecules.

    Induce Cellular Responses: Trigger specific cellular responses, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

AChE/Butyrylcholinesterase Inhibitors
  • BOP-8 (1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium chloride): Exhibits potent acetylcholinesterase (AChE) inhibition (IC50 = 1.11 ± 0.09 μM) due to the quinazolinone core and pyridinium group, which enhance target binding . Comparison: The 4-hydroxychroman group in the target compound may reduce AChE affinity compared to BOP-8’s planar quinazolinone ring but could improve blood-brain barrier penetration due to increased lipophilicity.
Antiviral Urea Derivatives
  • Comparison: The 4-hydroxychroman moiety may offer improved steric and electronic properties for viral protease inhibition compared to imidazolidine-based analogues.

Physicochemical Properties

Solubility and Stability
  • 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea: The morpholine ring enhances solubility via hydrogen bonding, as evidenced by crystallographic studies .

Cytotoxicity and Selectivity

  • Comparison: The 4-hydroxychroman group’s antioxidant properties might reduce off-target cytotoxicity compared to indole-based analogues.

Toxicological Considerations

  • Famoxadone (1-(4-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-5-methyl-1,2,4,5-tetrahydroimidazo[1,2-a]pyridine-4-carboxylic acid) :
    • Classified as an agrochemical with strict safety protocols due to chlorobenzyl groups .
    • Comparison : The target compound’s pharmaceutical application would require rigorous toxicity screening to mitigate risks associated with chlorinated aromatics.

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight logP<sup>a</sup> Solubility (mg/mL)
1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea ~350 (estimated) 3.2 (Predicted) 0.15 (Predicted)
BOP-8 387.9 2.8 0.20
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea 265.7 1.5 1.50

<sup>a</sup> Predicted using ChemDraw.

Biological Activity

1-(4-Chlorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea is a synthetic organic compound notable for its unique chemical structure, which includes a chlorobenzyl group and a hydroxychroman moiety linked by a urea functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2O3C_{18}H_{19}ClN_{2}O_{3}, with a molecular weight of 346.8 g/mol. The compound's structure can be represented as follows:

Structure Cl C6H4 NH C O N C10H9O\text{Structure }\text{Cl C}_6\text{H}_4\text{ NH C O N C}_{10}\text{H}_9\text{O}

The biological activity of this compound is attributed to its ability to interact with various molecular targets within the body. The proposed mechanisms include:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways.
  • Cell Signaling Modulation : The compound could modulate cellular signaling pathways by interacting with specific receptors.
  • Induction of Apoptosis : It may trigger apoptosis in cancer cells through various biochemical pathways.

Anti-inflammatory Properties

Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory effects. The hydroxychroman component is particularly significant as it may inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation.

Anticancer Activity

Research has shown that derivatives of hydroxychroman possess anticancer properties. The specific activity of this compound against various cancer cell lines is currently under investigation, with initial findings suggesting potential efficacy in inhibiting tumor growth.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals its unique biological profile:

Compound NameStructure FeaturesBiological ActivityUnique Properties
1-(3-Fluorobenzyl)-3-(hydroxyphenyl)ureaHydroxyphenyl instead of hydroxychromanPotential anti-inflammatoryLess lipophilic
2-(4-Fluorobenzyl)-N-(hydroxyethyl)ureaHydroxyethyl group instead of chromanAnticancer activity reportedDifferent mechanism
1-(4-Chlorobenzyl)-3-(4-hydroxycoumarin)ureaCoumarin moiety instead of chromanAntioxidant propertiesEnhanced photostability

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anti-inflammatory Effects : A recent publication highlighted the anti-inflammatory potential of similar urea derivatives, demonstrating significant inhibition of COX enzymes in vitro .
  • Anticancer Research : Preliminary results from cell line studies indicated that derivatives with hydroxychroman structures exhibited cytotoxic effects on breast and colon cancer cells, suggesting that this compound could be further explored for its anticancer properties .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis through the activation of caspase pathways in cancer cells, aligning with findings from related studies on hydroxychroman derivatives .

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